2,6-Dichloro-N4-methylpyridine-3,4-diamine 2,6-Dichloro-N4-methylpyridine-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 914942-86-2
VCID: VC3321362
InChI: InChI=1S/C6H7Cl2N3/c1-10-3-2-4(7)11-6(8)5(3)9/h2H,9H2,1H3,(H,10,11)
SMILES: CNC1=CC(=NC(=C1N)Cl)Cl
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol

2,6-Dichloro-N4-methylpyridine-3,4-diamine

CAS No.: 914942-86-2

Cat. No.: VC3321362

Molecular Formula: C6H7Cl2N3

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-N4-methylpyridine-3,4-diamine - 914942-86-2

Specification

CAS No. 914942-86-2
Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
IUPAC Name 2,6-dichloro-4-N-methylpyridine-3,4-diamine
Standard InChI InChI=1S/C6H7Cl2N3/c1-10-3-2-4(7)11-6(8)5(3)9/h2H,9H2,1H3,(H,10,11)
Standard InChI Key OVEMUHXBVNHEKW-UHFFFAOYSA-N
SMILES CNC1=CC(=NC(=C1N)Cl)Cl
Canonical SMILES CNC1=CC(=NC(=C1N)Cl)Cl

Introduction

Chemical Identity and Basic Properties

2,6-Dichloro-N4-methylpyridine-3,4-diamine is a substituted pyridine derivative with multiple functional groups attached to the pyridine ring. It is characterized by two chlorine atoms at positions 2 and 6, an amino group at position 3, and a methylamino group at position 4. The compound is identified by CAS number 914942-86-2 and has several recognizable synonyms in chemical databases .

The basic chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number914942-86-2
Molecular FormulaC₆H₇Cl₂N₃
Molecular Weight192.05 g/mol
MDL NumberMFCD20685342

The compound belongs to a broader family of dichloropyridine derivatives, which have garnered attention for their unique chemical reactivity and potential applications across multiple research domains.

Structural Characteristics and Features

The structural architecture of 2,6-Dichloro-N4-methylpyridine-3,4-diamine features a pyridine core with strategically positioned functional groups that contribute to its chemical behavior and reactivity profile. The presence of two chlorine atoms at positions 2 and 6 creates sites for potential nucleophilic aromatic substitution reactions, while the amino groups at positions 3 and 4 provide opportunities for various transformations including acylation and alkylation reactions.

The methylation of the amino group at position 4 differentiates this compound from its unmethylated analog (2,6-Dichloropyridine-3,4-diamine). This N-methylation likely affects the electron distribution within the molecule, potentially altering its reactivity, solubility parameters, and hydrogen bonding capabilities compared to the unmethylated derivative.

Comparison with Related Compounds

To better understand 2,6-Dichloro-N4-methylpyridine-3,4-diamine, it is instructive to compare it with structurally similar compounds that have been more extensively characterized in the literature.

Comparison with 2,6-Dichloro-3-methylpyridine

Another related compound is 2,6-Dichloro-3-methylpyridine (CAS# 58584-94-4), which differs significantly in that it has a methyl group directly attached to the pyridine ring at position 3 instead of an amino group, and lacks the amino functionality at position 4 . Its properties include:

Property2,6-Dichloro-3-methylpyridine
Molecular Weight162.02 g/mol
Boiling Point233°C at 760 mmHg
Density1.319 g/cm³
LogP2.69680

This comparison highlights how the presence of amino groups significantly alters the physical and chemical characteristics of these pyridine derivatives.

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